1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is a unique compound that combines the structural rigidity of adamantane with the electronegativity of trifluoromethyl groups. This combination imparts distinctive physical and chemical properties, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of adamantan-1-yl derivatives with trifluoroethanol under specific conditions. One common method includes the use of a palladium-catalyzed reaction where 1-chloroadamantane reacts with trifluoroethanol in the presence of a base . Another approach involves the reduction of adamantan-1-yl trifluoroacetate using lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Adamantan-1-yl derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core but differ in their functional groups.
Trifluoroethanol derivatives: Compounds like 2,2,2-trifluoroethanol and trifluoroacetic acid share the trifluoromethyl group but differ in their overall structure.
Uniqueness: 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the adamantane and trifluoromethyl groups, which impart distinctive physical and chemical properties. This combination enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C12H17F3O |
---|---|
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
1-(1-adamantyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H17F3O/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10,16H,1-6H2 |
InChI-Schlüssel |
PBLIJSPSFKXCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.